molecular formula C23H18BrClN2O2 B11553237 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11553237
M. Wt: 469.8 g/mol
InChI Key: DJTAVIJKIQWKDE-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that combines halogenated aromatic rings with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps:

    Formation of Benzoxazole: The benzoxazole moiety is synthesized by reacting 4-methyl-2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Condensation Reaction: The final step involves the condensation of the halogenated aromatic compound with the benzoxazole derivative in the presence of a base to form the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino linkage, converting it to an amine.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its halogenated structure, the compound exhibits antimicrobial activity against a range of pathogens.

    Fluorescent Probes: The benzoxazole moiety imparts fluorescence, making the compound useful as a fluorescent probe in biological imaging.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Antimicrobial Activity: The halogen atoms disrupt microbial cell membranes and interfere with essential enzymatic processes.

    Fluorescence: The benzoxazole moiety absorbs light and re-emits it at a different wavelength, allowing for visualization in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-3,5-dimethylphenol: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.

    4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the combination of halogenated aromatic rings and a benzoxazole moiety, which imparts distinct chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C23H18BrClN2O2

Molecular Weight

469.8 g/mol

IUPAC Name

2-bromo-4-chloro-3,5-dimethyl-6-[[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C23H18BrClN2O2/c1-12-5-4-6-18-21(12)27-23(29-18)15-7-9-16(10-8-15)26-11-17-13(2)20(25)14(3)19(24)22(17)28/h4-11,28H,1-3H3

InChI Key

DJTAVIJKIQWKDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C

Origin of Product

United States

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